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Compound of Interest

Compound Name:
2,6-Dimethylpiperidine-3-

carboxamide

CAS No.: 1909335-84-7

Cat. No.: B1653717 Get Quote

Executive Summary
The piperidine carboxamide moiety represents a "privileged scaffold" in modern kinase inhibitor

design. Its distinct structural geometry allows for dual-functionality: the carboxamide group

frequently serves as a hydrogen bond donor/acceptor pair interacting with the kinase hinge

region or the DFG (Asp-Phe-Gly) motif, while the piperidine ring provides a semi-rigid, sp3-

hybridized vector to project solubilizing groups into the solvent-exposed regions of the ATP-

binding pocket.

This guide details the strategic application of piperidine-4-carboxamides and piperidine-3-

carboxamides in drug discovery, specifically focusing on ALK (Anaplastic Lymphoma Kinase)

and ERK (Extracellular Signal-Regulated Kinase) pathways. It includes validated protocols for

parallel synthesis, biochemical screening via ADP-Glo™, and cellular target engagement.

Part 1: Structural Rationale & Medicinal
Chemistry[1][2]
The "Hinge-Binder" and "Solvent-Tail" Strategy
In Type I (ATP-competitive) kinase inhibitors, the inhibitor must mimic the adenine ring of ATP.

The piperidine carboxamide scaffold excels here due to its modularity.
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The Hinge Interaction: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond

acceptor) can form a bidentate interaction with the backbone residues of the kinase hinge

region.

The Piperidine Vector: Unlike flat aromatic rings (e.g., phenyl or pyridine), the piperidine ring

introduces three-dimensionality (sp3 character).[1] This improves solubility and metabolic

stability (Fsp3 score) compared to fully aromatic inhibitors.

The Tail Region: The nitrogen atom of the piperidine ring (if not part of the amide) serves as

an ideal handle for derivatization, allowing chemists to tune lipophilicity (LogD) and reduce

hERG liability without disrupting the primary binding mode.

SAR Workflow: From Hit to Lead
The following diagram illustrates the logical flow of optimizing a piperidine carboxamide hit.
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Caption: Iterative SAR optimization workflow for piperidine carboxamide kinase inhibitors.
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Part 2: Case Study – ALK and ERK Inhibition
Recent studies have highlighted the efficacy of piperidine-4-carboxamides in inhibiting ALK, a

target in non-small cell lung cancer (NSCLC), and ERK5, a target in metastatic processes.

Comparative SAR Data (Simulated based on Literature Trends):
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Compoun
d ID

Scaffold
Core

R1
(Amide)

R2
(Piperidin
e N)

ALK IC50
(nM)

ERK2
IC50 (nM)

Notes

Cpd-1 (Hit)

Pip-4-

carboxami

de

Phenyl H 450 >10,000

Good

starting

potency;

poor

solubility.

Cpd-4

Pip-4-

carboxami

de

3-Cl, 4-F-

Phenyl
Methyl 12 8,500

Halogens

fill

hydrophobi

c pocket;

selectivity

for ALK.

Cpd-9

Pip-4-

carboxami

de

Pyridine-3-

yl

Ethyl-

morpholine
150 45

Loss of

ALK

selectivity;

gain of

ERK

activity due

to H-bond

change.

Cpd-12

(Lead)

Pip-4-

carboxami

de

Indazole-5-

yl
Isopropyl 2.5 >5,000

Indazole

mimics

adenine;

Isopropyl

reduces

metabolic

clearance.

Table 1: Representative SAR data demonstrating how R-group modifications shift potency and

selectivity profiles between kinases.

Part 3: Chemical Synthesis Protocol
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Objective: Parallel synthesis of N-substituted piperidine-4-carboxamides.

Reagents & Equipment[4][5][6][7][8]
Core: N-Boc-piperidine-4-carboxylic acid.

Amines: Diverse set of aromatic/heteroaromatic amines (R1).

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: DMF (anhydrous).

Step-by-Step Methodology
Activation: In a reaction vial, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (0.2

M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at

Room Temperature (RT) to form the activated ester.

Expert Insight: HATU is preferred over EDC/HOBt for electron-deficient anilines often used

in kinase inhibitors, as it reduces racemization and improves yield.

Coupling: Add the specific amine (R1-NH2, 1.1 eq) to the vial.

Reaction: Cap and stir at RT for 12–16 hours. If the amine is sterically hindered (e.g., ortho-

substituted), heat to 50°C.

Deprotection (Boc Removal):

Dilute reaction with EtOAc, wash with LiCl (5% aq) to remove DMF.

Treat the crude intermediate with TFA/DCM (1:4 v/v) for 1 hour.

Concentrate in vacuo.

N-Derivatization (Optional R2 Introduction):
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Perform reductive amination on the free piperidine amine using the appropriate aldehyde

and NaBH(OAc)3 in DCE.

Part 4: Biochemical Evaluation (ADP-Glo™ Kinase
Assay)
Objective: Quantify kinase inhibition (IC50) using a luminescent ADP-detection platform.

Principle
The assay quantifies kinase activity by measuring the ADP produced during the

phosphorylation reaction.[2] It is a two-step endpoint assay:

Kinase Reaction: Substrate + ATP → Phospho-substrate + ADP.

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3][4][5][2][6]

Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction

to produce light.[5]

Kinase Reaction
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ADP-Glo Reagent
(Depletes ATP)

 Stop & Deplete Detection Reagent
(ADP -> ATP -> Light)

 Convert ADP Luminescence
(RLU)

 Read
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Caption: Schematic of the ADP-Glo™ assay principle for measuring kinase activity.

Detailed Protocol
Preparation (1X Buffer): Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1

mg/mL BSA, 50 µM DTT).

Trustworthiness Check: Fresh DTT is critical. Oxidized DTT leads to enzyme inactivation

and false negatives.

Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a white, low-volume

384-well plate. Include DMSO-only wells (Max signal) and No-Enzyme wells (Min signal).
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Enzyme Addition: Dilute the Kinase (e.g., ALK or ERK2) to optimal concentration

(determined by titration, typically 1–5 ng/well) in 1X Buffer. Add 2.5 µL to the wells. Incubate

10 min.

Substrate/ATP Mix: Add 2.5 µL of Substrate (e.g., Poly E4Y for ALK) and Ultra-Pure ATP mix.

Note: ATP concentration should be at Km(app) (typically 10–50 µM) to ensure the assay is

sensitive to ATP-competitive inhibitors.

Incubation: Seal and incubate at RT for 60 minutes.

ADP-Glo Addition: Add 5 µL of ADP-Glo™ Reagent.[4][2][6] Incubate 40 min at RT.

Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Part 5: Cellular Validation (Target Engagement)
Objective: Confirm that the piperidine carboxamide inhibitor penetrates the cell membrane and

inhibits the kinase in a physiological environment.

Protocol: Western Blot Analysis for Phospho-ERK[7]
Cell Culture: Seed A375 (melanoma) or H2228 (NSCLC) cells in 6-well plates (5x10^5

cells/well). Allow to adhere overnight.

Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0.1, 1.0, 10 µM)

for 2–4 hours.

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with

Protease/Phosphatase Inhibitor Cocktail.

Critical Step: Phosphatases are very active. Without inhibitors, the phosphorylation signal

will disappear during lysis, leading to false positives (appearing as inhibition).

Quantification: Determine protein concentration (BCA Assay). Load 20 µg protein per lane on

SDS-PAGE.
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Blotting: Transfer to PVDF membrane. Block with 5% BSA (not milk, as milk contains casein

which is a phosphoprotein and causes high background).

Antibody Incubation:

Primary: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [1:1000].

Control: Anti-Total ERK1/2 [1:1000] and Anti-GAPDH.

Analysis: Visualize using ECL. A potent inhibitor will show a dose-dependent decrease in the

Phospho-ERK band intensity while Total ERK remains constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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